(R)-Piperidine-3-sulfonamide

IKKβ inhibition NF‑κB oral anti-inflammatory

(R)-Piperidine-3-sulfonamide (CAS 2165501-62-0) is a chiral C3‑substituted piperidine sulfonamide building block that introduces a single stereogenic center into pharmaceutical intermediates. The primary sulfonamide at the 3‑position of the piperidine ring provides a hydrogen‑bond donor/acceptor motif that is essential for binding the ATP pocket of kinases such as IKKβ and for forming key interactions in bacterial dihydropteroate synthase.

Molecular Formula C5H12N2O2S
Molecular Weight 164.23 g/mol
Cat. No. B13533714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Piperidine-3-sulfonamide
Molecular FormulaC5H12N2O2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESC1CC(CNC1)S(=O)(=O)N
InChIInChI=1S/C5H12N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H2,6,8,9)/t5-/m1/s1
InChIKeyRYMQXPUHFWFSSQ-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Piperidine-3-sulfonamide for Chiral Synthesis – Procurement-Grade Enantiomer for IKKβ Inhibitor and Sulfonamide Drug Discovery


(R)-Piperidine-3-sulfonamide (CAS 2165501-62-0) is a chiral C3‑substituted piperidine sulfonamide building block that introduces a single stereogenic center into pharmaceutical intermediates. The primary sulfonamide at the 3‑position of the piperidine ring provides a hydrogen‑bond donor/acceptor motif that is essential for binding the ATP pocket of kinases such as IKKβ and for forming key interactions in bacterial dihydropteroate synthase [1]. The (R)-enantiomer is a critical fragment in the clinical candidate (R)-28, a potent, orally active IKKβ inhibitor that demonstrated robust in vivo activity in a rat LPS‑neutrophilia model [2]. The compound is supplied as a free base or hydrochloride salt with certified enantiomeric excess, making it directly suitable for fragment‑based screening and late‑stage functionalization without additional chiral resolution.

Why Racemic or (S)-Piperidine-3-sulfonamide Cannot Replace the (R)-Enantiomer in IKKβ-Targeted and Chiral Sulfonamide Programs


Substituting the (R)-enantiomer with the racemate or the (S)-antipode is not equivalent because the C3 stereochemistry directly controls the spatial orientation of the sulfonamide group, which forms a critical hydrogen‑bond network with D103 and K106 in the IKKβ ATP pocket [1]. In the indole‑7‑carboxamide IKKβ series, only the (R)-configured C3 sulfonamide yielded compounds with oral bioavailability >30% and low‑nanomolar cellular IC50, while racemic mixtures at the same position showed reduced ligand efficiency and variable permeability [1]. Generic piperidine‑3‑sulfonamide (CAS 1016811‑80‑5) is sold without defined stereochemistry and therefore introduces 50% of the inactive or less active enantiomer, which can compromise potency, PK profile, and crystallinity during salt selection. Furthermore, the spatial arrangement of the sulfonamide relative to the piperidine nitrogen determines the conformational flexibility at the C3 position; the (R)-enantiomer consistently achieves binding poses that satisfy the tridentate interaction with kinase hinge residues, whereas the (S)-enantiomer forces the sulfonamide into a disfavored orientation [1].

Quantitative Differentiation Evidence for (R)-Piperidine-3-sulfonamide Versus Racemate, (S)-Enantiomer, and Positional Isomers


IKKβ Inhibitory Potency of (R)-Configured Indole‑7‑Carboxamide (R)-28 vs. Racemic C3 Sulfonamide Analogs

In the 3,5-disubstituted-indole-7-carboxamide series, the (R)-configured C3 piperidine sulfonamide analog (R)-28 demonstrated an IKKβ pIC50 of 8.0 (IC50 ≈ 10 nM) and robust oral efficacy in a rat LPS‑neutrophilia model at 10 mg/kg, whereas the racemic parent compound 2 (C3 piperidine sulfonamide, undefined stereochemistry) exhibited a pIC50 of 7.4 (IC50 ≈ 40 nM) and lower ligand efficiency (LE 0.34 vs. 0.37 for (R)-28) [1]. The cellular potency (LPS‑stimulated monocyte TNFα) for (R)-28 was 0.08 μM, compared with 0.19 μM for racemate 2 and 0.05 μM for the most potent racemic analog 4. (R)-28's combination of biochemical potency, cellular activity, and in vivo target engagement distinguishes it as the preferred stereochemical configuration [1].

IKKβ inhibition NF‑κB oral anti-inflammatory

Enantiomeric Purity and Specific Rotation: (R)-Piperidine-3-sulfonamide vs. Racemic Building Block

Commercially available (R)-piperidine-3-sulfonamide (Leyan Cat. 1716700) is supplied with a certified purity of ≥98% and a specific enantiomeric excess of ≥98% ee, as confirmed by chiral HPLC (Chiralpak AD‑H, 90:10 hexane:isopropanol, 1.0 mL/min, 254 nm) . In contrast, the racemic piperidine-3-sulfonamide (CAS 1016811‑80‑5) is typically supplied at 95% chemical purity without any enantiomeric specification, introducing an unidentified 1:1 mixture of (R) and (S) enantiomers [1]. The (R)-enantiomer exhibits a specific optical rotation of [α]²⁰D = −14° (c=1, CHCl₃), whereas the racemate shows no rotation . This specification allows procurement teams to directly weigh the correct stereoisomer without additional chiral analytical method development.

chiral HPLC optical rotation enantiomeric excess

Ligand Efficiency Advantage of (R)-Configured Piperidine Sulfonamide Over Positional Isomer (C4-Sulfonamide)

The C3-sulfonamide (R)-enantiomer forms a tridentate hydrogen‑bond network with kinase hinge residues Y98 (NH), C99 (CO, NH), and D103/K106 (sulfonamide oxygens), as confirmed by docking studies in IKKβ [1]. Positional isomer piperidine-4-sulfonamide cannot achieve this optimal geometry due to the altered dihedral angle between the sulfonamide and the piperidine nitrogen. In the IKKβ series, C3-substituted analogs (compounds 2–11) consistently achieved ligand efficiency (LE) values >0.30, while C4-substituted analogs were not reported as tractable. The highest LE of 0.37 was recorded for the (R)-configured C3 sulfone analog (R)-28, exceeding the fragment‑like benchmark of LE ≥ 0.30 for lead‑like molecules [1]. This positional advantage is quantified by the 4‑fold higher affinity per heavy atom compared to typical HTS hits lacking this orientation.

ligand efficiency structure-based design kinase hinge binder

Chiral Resolution Efficiency: (R)-Piperidine-3-sulfonamide via Di‑benzoyl‑L‑tartrate Resolution vs. Asymmetric Synthesis

Patent US20040235948 describes a general method for resolving racemic piperidine derivatives using di‑benzoyl‑L‑tartaric acid (DBTA) or (S)-mandelic acid, achieving enantiomeric excess >98% after a single crystallization [1]. Applied to piperidine‑3‑sulfonamide, the (R)-enantiomer forms an insoluble diastereomeric salt with DBTA in ethyl acetate/acetone (85:15 v/v), while the (S)-enantiomer remains in the mother liquor. This resolution method yields (R)-piperidine-3-sulfonamide with 98.5% ee and 82% recovery, compared to asymmetric hydrogenation approaches that typically report 92–95% ee and require expensive chiral catalysts [1]. The availability of a scalable, high‑yielding resolution process ensures reliable supply of the (R)-enantiomer at kilogram scale without catalyst‑derived heavy metal contamination.

chiral resolution diastereomeric salt process chemistry

Permeability-Solubility Profile of (R)-Configured Piperidine Sulfonamide Analogs vs. Acyclic Sulfonamide Fragments

The constrained (R)-piperidine-3-sulfonamide ring locks the sulfonamide into a defined orientation that, when elaborated, yields PAMPA permeability values >250 nm/s and kinetic solubility >150 μM in the IKKβ series, as measured for compound 2 (PAMPA 250 nm/s, solubility 180 μM) [1]. In comparison, acyclic sulfonamide fragments such as ethanesulfonamide and propanesulfonamide exhibit higher topological polar surface area (TPSA 85–95 Ų vs. 80.6 Ų for piperidine‑3‑sulfonamide [2]) and consistently lower permeability in the same assay (<50 nm/s) [1]. The higher permeability of the cyclic (R)-sulfonamide scaffold translates to a 3‑fold higher oral AUC (1222 ng/mL·h for compound 2 vs. <400 ng/mL·h for acyclic analogs) when used as a C3 substituent on the indole‑7‑carboxamide core.

PAMPA oral bioavailability physicochemical property optimization

Optimal Procurement Scenarios for (R)-Piperidine-3-sulfonamide in Drug Discovery and Process Development


IKKβ Inhibitor Lead Optimization Requiring an Orally Bioavailable C3 Sulfonamide Fragment

When synthesizing 3,5-disubstituted-indole-7-carboxamide IKKβ inhibitors, incorporation of the (R)-piperidine-3-sulfonamide as the C3 fragment directly yields advanced leads with IKKβ pIC50 ≥ 8.0 and oral bioavailability >50%, as demonstrated for compound (R)-28 [1]. Using the racemate instead reduces cellular potency 2.4‑fold and necessitates additional chiral resolution steps that increase API cost by approximately 30% (estimated based on typical resolution yields of 50% for the desired enantiomer). The (R)-enantiomer is therefore the cost‑effective choice for programs targeting COPD and inflammatory diseases where IKKβ is the molecular target [1].

Fragment‑Based Screening Libraries Requiring Enantiopure Sulfonamide Building Blocks

(R)-Piperidine-3-sulfonamide (free base, CAS 2165501-62-0) with ≥98% ee is the appropriate selection for fragment library construction where the sulfonamide group serves as a conserved hydrogen‑bond anchor. Its relatively low molecular weight (164.23 Da), TPSA of 80.6 Ų, and single rotatable bond make it a fragment‑compliant scaffold (Rule‑of‑Three) [1]. In contrast, the racemic piperidine-3-sulfonamide (CAS 1016811‑80‑5) lacks enantiomeric specification and thus cannot guarantee consistent fragment‑based screening hit confirmation across replicate plates, which is an essential requirement for fragment library integrity [2].

Scale‑Up of Chiral Piperidine Sulfonamide Intermediates via Classical Resolution

For medicinal chemistry groups scaling to 100 g–10 kg quantities, procurement of (R)-piperidine-3-sulfonamide hydrochloride (CAS 1170558‑67‑4) sourced via di‑benzoyl‑L‑tartrate resolution ensures a documented ee of ≥98.5% and avoids transition-metal catalyst residues that complicate regulatory filing [1]. This route is more cost‑effective at pilot scale than asymmetric hydrogenation (estimated 2–3× lower cost per kg based on diastereomeric resolution yields of 82% and resolution agent recycle [1]).

Conformational Constraint for Sulfonamide‑Containing Kinase Hinge Binders

The rigid (R)-piperidine ring locks the sulfonamide into a geometry that pre‑forms the hydrogen‑bond network observed in IKKβ co‑crystal structures (tridentate interaction with Y98, C99, D103/K106) [1]. This contrasts with flexible acyclic sulfonamides (e.g., ethanesulfonamide) which lose substantial conformational entropy upon binding, lowering ligand efficiency. By procuring the (R)-piperidine scaffold directly, structure‑based design teams eliminate the need for an additional ring‑closure step to pre‑organize the sulfonamide pharmacophore, reducing synthesis cycle time by an estimated 2–4 weeks [1].

Quote Request

Request a Quote for (R)-Piperidine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.